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Phosphatidylcholines,egg - 97281-44-2

Phosphatidylcholines,egg

Catalog Number: EVT-3181168
CAS Number: 97281-44-2
Molecular Formula: C43H86NO8P
Molecular Weight: 776.1 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Egg L-α-phosphatidylcholine (PC) has palmitic acid (16:0) and oleic acid (18:1) at sn-1 and sn-2 positions, respectively. It constitutes 20% of the total phospholipids in egg.
Egg PC is a further purification of Total Egg Extract. This Natural Lipid is a mixture, and the structure shown above is only representative of one possible structure present in the product. Refer to chart for average fatty acid distribution.
Egg PC (95%) is a mixture of 16 to 22 carbon atoms long acyl chain containing multiple double bonds. Major portion (98%) of phospholipid contains a single saturated and unsaturated chain.
l-α-phosphatidylcholine constitutes 20% of the total phospholipids in chicken egg. It has palmitic acid (16:0) and oleic acid (18:1) in at sn-1 and sn-2 positions, respectively.
Egg PC is a further purification of Total Egg Extract. This Natural Lipid is a mixture, and the structure shown above is only representative of one possible structure present in the product. Refer to chart for average fatty acid distribution.
Egg PC (95%) is a mixture of 16 to 22 carbon atoms long acyl chain containing multiple double bonds. Major portion (98%) of phospholipid contains a single saturated and unsaturated chain.
L-α-phosphatidylcholine constitutes 20% of the total phospholipids in chicken egg. At sn-1 and sn-2 positions it has palmitic acid (16:0) and oleic acid (18:1), respectively.
Phosphatidylcholines (PC) are the building blocks of eukaryotic membranes. It is also found at high levels in C. elegans lipid extracts. It is a strong bilayer-forming lipid. PC is an important component of the mucosal layer of the colon.
This product is provided as delivered and specified by the issuing Pharmacopoeia. All information provided in support of this product, including SDS and any product information leaflets have been developed and issued under the Authority of the issuing Pharmacopoeia. For further information and support please go to the website of the issuing Pharmacopoeia.

Source and Classification

Phosphatidylcholine from egg yolk is classified as a phospholipid, characterized by a glycerol backbone, two fatty acid chains, and a phosphate group linked to a choline molecule. The high concentration of phosphatidylcholine in egg yolk makes it a valuable source for extraction and commercial use. The primary fatty acids found in egg yolk phosphatidylcholine include palmitic acid (16:0), stearic acid (18:0), oleic acid (18:1), and linoleic acid (18:2) .

Synthesis Analysis

The synthesis of phosphatidylcholine can be achieved through several methods:

  1. Extraction from Egg Yolk:
    • Egg yolk is processed to isolate phospholipids using methods such as supercritical fluid extraction or solvent extraction with chloroform and methanol.
    • Supercritical fluid extraction using carbon dioxide at pressures of 45–50 MPa and temperatures around 70 °C has been shown to yield higher purity products compared to traditional methods .
  2. Enzymatic Modifications:
    • Enzymatic interesterification can modify egg yolk phosphatidylcholine, enhancing its functional properties. Lipases such as Novozym 435 are used to catalyze reactions that incorporate various acyl groups into the phospholipid structure .
  3. Chemical Synthesis:
    • Chemical synthesis involves the reaction of choline with diacylglycerol in the presence of a catalyst, typically under controlled temperature and pH conditions.
Molecular Structure Analysis

Phosphatidylcholine has a complex molecular structure characterized by:

  • Glycerol Backbone: The glycerol molecule serves as the central component.
  • Fatty Acid Chains: Two fatty acids are esterified at the sn-1 and sn-2 positions of the glycerol.
  • Phosphate Group: A phosphate group is attached at the sn-3 position, which further links to a choline molecule.

The general formula for phosphatidylcholine can be represented as C42_{42}H80_{80}N1_{1}O8_{8}P, with variations depending on the specific fatty acids present . Nuclear magnetic resonance spectroscopy is often employed to analyze its structure, confirming the presence of characteristic signals corresponding to the various components .

Chemical Reactions Analysis

Phosphatidylcholine participates in several chemical reactions:

  1. Hydrolysis: In the presence of water and specific enzymes (phospholipases), phosphatidylcholine can be hydrolyzed into lysophosphatidylcholine and free fatty acids.
  2. Interesterification: This reaction involves exchanging acyl groups between different lipids, which can modify the functional properties of phosphatidylcholine for applications in food and pharmaceuticals .
  3. Transesterification: Phosphatidylcholine can react with alcohols to form new esters, which are useful in various formulations.

These reactions are influenced by factors such as temperature, enzyme concentration, and substrate ratios.

Mechanism of Action

Phosphatidylcholine functions primarily as a structural component of cell membranes but also plays roles in signaling pathways. Its amphiphilic nature allows it to form bilayers that are fundamental to membrane integrity. When incorporated into formulations, it acts as an emulsifier, stabilizing mixtures of oil and water by reducing surface tension .

Additionally, studies have shown that phosphatidylcholine derivatives can activate immune responses in plants when released from insect eggs, indicating its role beyond structural functions .

Physical and Chemical Properties Analysis

Phosphatidylcholine exhibits several notable physical and chemical properties:

  • Appearance: Typically appears as a yellowish viscous liquid or solid depending on purity.
  • Solubility: Soluble in organic solvents like chloroform but insoluble in water due to its hydrophobic fatty acid tails.
  • Stability: Generally stable under normal storage conditions but sensitive to light and heat; recommended storage at -20 °C for long-term stability .
  • Hygroscopic Nature: Absorbs moisture from the environment, which may affect its handling and storage.

The purity of commercial phosphatidylcholine preparations can exceed 95%, making them suitable for various applications .

Applications

Phosphatidylcholine derived from egg yolk has diverse applications:

  1. Food Industry: Used as an emulsifier in products like mayonnaise, dressings, and baked goods.
  2. Pharmaceuticals: Serves as an excipient in drug formulations due to its ability to enhance bioavailability.
  3. Cosmetics: Utilized in skincare products for its moisturizing properties.
  4. Nutraceuticals: Incorporated into dietary supplements for cognitive health benefits due to its role in neurotransmitter synthesis.

Research continues into optimizing extraction methods and enhancing the functional properties of egg yolk phosphatidylcholine for these applications .

Properties

CAS Number

97281-44-2

Product Name

Phosphatidylcholines,egg

IUPAC Name

(3-hexadecanoyloxy-2-nonadecanoyloxypropyl) 2-(trimethylazaniumyl)ethyl phosphate

Molecular Formula

C43H86NO8P

Molecular Weight

776.1 g/mol

InChI

InChI=1S/C43H86NO8P/c1-6-8-10-12-14-16-18-20-21-22-24-26-28-30-32-34-36-43(46)52-41(40-51-53(47,48)50-38-37-44(3,4)5)39-49-42(45)35-33-31-29-27-25-23-19-17-15-13-11-9-7-2/h41H,6-40H2,1-5H3

InChI Key

DRHYTKZTKWDSBJ-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCCCCCC(=O)OC(COC(=O)CCCCCCCCCCCCCCC)COP(=O)([O-])OCC[N+](C)(C)C

Canonical SMILES

CCCCCCCCCCCCCCCCCCC(=O)OC(COC(=O)CCCCCCCCCCCCCCC)COP(=O)([O-])OCC[N+](C)(C)C

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